molecular formula C15H14BrNO B1372476 N-Benzyl-4-bromo-3-methylbenzamide CAS No. 1020252-76-9

N-Benzyl-4-bromo-3-methylbenzamide

Cat. No. B1372476
CAS RN: 1020252-76-9
M. Wt: 304.18 g/mol
InChI Key: HTUDBCRKTUDBSQ-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-3-methylbenzamide is a chemical compound with the CAS Number: 1020252-76-9 . It has a molecular weight of 304.19 and its IUPAC name is this compound . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C15H14BrNO . The InChI code is 1S/C15H14BrNO/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 304.19 . The compound’s exact mass and monoisotopic mass are 303.02588 g/mol . It has a complexity of 276 .

Scientific Research Applications

1. Cancer Treatment Potential

N-Benzyl-4-bromo-3-methylbenzamide derivatives have been studied for their potential in cancer treatment. For instance, AZD4877, a kinesin spindle protein (KSP) inhibitor related to this compound, has shown efficacy in arresting cells in mitosis, leading to cellular death, and exhibiting favorable pharmacokinetics for clinical development in cancer treatment (Theoclitou et al., 2011).

2. Metabolic Studies

Metabolic conversion studies have identified this compound derivatives as key intermediates. For example, N-(Hydroxymethyl)-benzamide, a derivative, was identified as a major metabolite of N-methylbenzamide, illustrating the metabolic pathways of related compounds (Ross et al., 1983).

3. Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds has utilized derivatives of this compound. For instance, irradiation of specific derivatives resulted in the formation of narwedine-type enones, indicating its role in advanced organic synthesis (Kametani et al., 1972).

4. Crystallographic Analysis

Crystallographic analysis of related compounds has provided insights into molecular arrangements and bonding patterns, which are crucial for understanding chemical properties and reactions (Nagel et al., 1997).

5. Radiopharmaceutical Applications

Certain this compound derivatives have been studied for their potential in radiopharmaceutical applications, particularly in melanoma imaging and therapy. Their uptake in melanoma cells and tissue selectivity are key areas of research (Eisenhut et al., 2000).

Safety and Hazards

N-Benzyl-4-bromo-3-methylbenzamide has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich .

Biochemical Analysis

Biochemical Properties

N-Benzyl-4-bromo-3-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways and affect the overall metabolic flux within the cell .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression and subsequent cellular responses. These effects can vary depending on the cell type and the concentration of the compound used .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound may affect the levels of specific metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on other biochemical pathways, highlighting the compound’s role in regulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its overall effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

properties

IUPAC Name

N-benzyl-4-bromo-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUDBCRKTUDBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674384
Record name N-Benzyl-4-bromo-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020252-76-9
Record name N-Benzyl-4-bromo-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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